1-Bromo-4-tosylbenzene

Description

BenchChem offers high-quality 1-Bromo-4-tosylbenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Bromo-4-tosylbenzene including the price, delivery time, and more detailed information at info@benchchem.com.

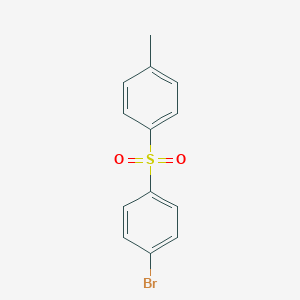

Structure

3D Structure

Properties

IUPAC Name |

1-(4-bromophenyl)sulfonyl-4-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11BrO2S/c1-10-2-6-12(7-3-10)17(15,16)13-8-4-11(14)5-9-13/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFORIYQHAWLZJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11BrO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10465585 | |

| Record name | 1-Bromo-4-tosylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10465585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5184-70-3 | |

| Record name | 1-Bromo-4-tosylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10465585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Spectroscopic Guide to 1-Bromo-4-tosylbenzene: In-Depth Analysis for Research and Development

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for the versatile organic compound, 1-Bromo-4-tosylbenzene. Tailored for researchers, scientists, and professionals in drug development, this document delves into the nuanced interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. By elucidating the structural features of 1-Bromo-4-tosylbenzene through these critical analytical techniques, this guide serves as an essential resource for its application in complex organic synthesis. Each section integrates theoretical principles with practical, field-tested insights and includes detailed experimental protocols to ensure scientific rigor and reproducibility.

Introduction to 1-Bromo-4-tosylbenzene

1-Bromo-4-tosylbenzene, also known as 4-bromophenyl p-tolyl sulfone, is a key intermediate in organic synthesis, valued for its bifunctional nature. The presence of a bromo-substituted phenyl ring and a tosyl group provides two reactive sites for various coupling reactions and further functionalization. Understanding its precise molecular structure is paramount for its effective utilization in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. This guide provides an in-depth characterization of 1-Bromo-4-tosylbenzene using fundamental spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Definitive Structural Blueprint

NMR spectroscopy is an unparalleled tool for the elucidation of the carbon-hydrogen framework of a molecule. For 1-Bromo-4-tosylbenzene, both ¹H and ¹³C NMR provide critical data for structural confirmation.

¹H NMR Analysis: Unraveling the Proton Environment

The ¹H NMR spectrum of 1-Bromo-4-tosylbenzene, typically recorded in deuterated chloroform (CDCl₃), exhibits distinct signals corresponding to the aromatic protons and the methyl protons of the tosyl group. The aromatic region is characterized by two sets of doublets, indicative of the para-substituted phenyl rings.

-

Tosyl Group Protons: A singlet integrating to three protons is observed for the methyl group on the tosyl moiety.

-

Aromatic Protons: The four protons on the tosyl ring and the four protons on the bromophenyl ring appear as distinct AA'BB' systems, often simplifying to two sets of doublets due to the strong electron-withdrawing and donating effects of the substituents.

The causality behind this splitting pattern lies in the magnetic inequivalence of the protons on each aromatic ring. The protons ortho to the sulfonyl group are in a different chemical environment than those meta to it, leading to the observed splitting.

Table 1: ¹H NMR Spectroscopic Data for 1-Bromo-4-tosylbenzene in CDCl₃

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.75 | d | 2H | Protons ortho to SO₂ (Tosyl) |

| ~7.65 | d | 2H | Protons ortho to SO₂ (Bromo) |

| ~7.35 | d | 2H | Protons meta to SO₂ (Tosyl) |

| ~7.25 | d | 2H | Protons meta to SO₂ (Bromo) |

| ~2.40 | s | 3H | CH₃ of Tosyl group |

¹³C NMR Analysis: Mapping the Carbon Skeleton

The ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule and information about their chemical environment. The spectrum of 1-Bromo-4-tosylbenzene will show signals for the methyl carbon and the twelve aromatic carbons.

Table 2: Predicted ¹³C NMR Spectroscopic Data for 1-Bromo-4-tosylbenzene

| Chemical Shift (δ) ppm | Assignment |

| ~144 | C-SO₂ (Tosyl) |

| ~141 | C-Br |

| ~139 | C-SO₂ (Bromo) |

| ~136 | C-CH₃ (Tosyl) |

| ~132 | CH ortho to Br |

| ~130 | CH meta to SO₂ (Tosyl) |

| ~129 | CH ortho to SO₂ (Tosyl) |

| ~128 | CH meta to Br |

| ~21 | CH₃ of Tosyl group |

Experimental Protocol for NMR Spectroscopy

A robust and reproducible NMR spectrum is contingent on meticulous sample preparation.

Protocol:

-

Sample Preparation: Accurately weigh 10-20 mg of 1-Bromo-4-tosylbenzene into a clean, dry vial.

-

Solvent Addition: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing a small amount of tetramethylsilane (TMS) as an internal standard.

-

Dissolution: Gently agitate the vial to ensure complete dissolution of the sample.

-

Transfer: Using a Pasteur pipette with a cotton plug to filter out any particulate matter, transfer the solution into a clean 5 mm NMR tube.

-

Data Acquisition: Place the NMR tube in the spectrometer and acquire the ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures.[1][2]

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of 1-Bromo-4-tosylbenzene is characterized by strong absorptions corresponding to the sulfonyl group, as well as vibrations from the aromatic rings and the carbon-bromine bond.

Vibrational Analysis

The key to interpreting the IR spectrum is to correlate the observed absorption bands with specific molecular vibrations.

-

Sulfonyl (SO₂) Group: This group gives rise to two very strong and characteristic stretching vibrations: an asymmetric stretch and a symmetric stretch.

-

Aromatic C-H Stretching: These vibrations typically appear above 3000 cm⁻¹.

-

Aromatic C=C Stretching: These absorptions are observed in the 1600-1450 cm⁻¹ region.

-

C-S Stretching: This bond exhibits a weaker absorption.

-

C-Br Stretching: This vibration is found in the fingerprint region at lower wavenumbers.

Table 3: Characteristic IR Absorption Bands for 1-Bromo-4-tosylbenzene

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium | Aromatic C-H Stretch |

| ~1580, ~1470 | Medium | Aromatic C=C Stretch |

| ~1320 | Strong | Asymmetric SO₂ Stretch |

| ~1150 | Strong | Symmetric SO₂ Stretch |

| ~1090 | Medium | C-S Stretch |

| ~820 | Strong | para-disubstituted C-H out-of-plane bend |

| ~600-500 | Medium | C-Br Stretch |

Experimental Protocol for IR Spectroscopy (ATR)

Attenuated Total Reflectance (ATR) is a convenient sampling technique that requires minimal sample preparation.

Protocol:

-

Background Spectrum: Record a background spectrum of the clean ATR crystal.

-

Sample Application: Place a small amount of solid 1-Bromo-4-tosylbenzene onto the ATR crystal.

-

Pressure Application: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

-

Spectrum Acquisition: Acquire the IR spectrum over the range of 4000-400 cm⁻¹.[3][4]

-

Cleaning: Clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft tissue.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight of a compound and its fragmentation pattern upon ionization, which can be used to deduce its structure.

Fragmentation Analysis

In electron ionization (EI) mass spectrometry, 1-Bromo-4-tosylbenzene will undergo characteristic fragmentation. The presence of bromine is readily identified by the isotopic pattern of the molecular ion and bromine-containing fragments (¹⁹Br and ⁸¹Br are in an approximate 1:1 ratio).

Predicted Fragmentation Pathways:

-

Molecular Ion (M⁺): The molecular ion peak will appear as a doublet at m/z corresponding to the molecular weight of the two bromine isotopes.

-

Loss of Br: Fragmentation of the C-Br bond will result in a significant peak.

-

Cleavage of the C-S bond: This can lead to the formation of the bromophenyl cation and the tosyl radical, or the tosyl cation and the bromophenyl radical.

-

Loss of SO₂: Rearrangement followed by the loss of sulfur dioxide is a common fragmentation pathway for aryl sulfones.[5][6]

-

Formation of the Tropylium Ion: The tolyl group can rearrange to the stable tropylium ion.

Table 4: Predicted Major Ions in the Mass Spectrum of 1-Bromo-4-tosylbenzene

| m/z (mass/charge ratio) | Proposed Fragment Ion |

| 312/314 | [M]⁺ (Molecular ion) |

| 233 | [M - Br]⁺ |

| 157/159 | [Br-C₆H₄]⁺ |

| 155 | [CH₃-C₆H₄-SO₂]⁺ |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

| 77 | [C₆H₅]⁺ |

Experimental Protocol for Mass Spectrometry (EI-GC/MS)

Gas chromatography coupled with mass spectrometry is a common method for the analysis of volatile organic compounds.

Protocol:

-

Sample Preparation: Prepare a dilute solution of 1-Bromo-4-tosylbenzene in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

-

Injection: Inject a small volume (e.g., 1 µL) of the solution into the GC-MS system.

-

Chromatographic Separation: The sample is vaporized and separated on a GC column. A typical temperature program would start at a low temperature and ramp up to a higher temperature to ensure good separation.[7]

-

Ionization and Analysis: As the compound elutes from the GC column, it enters the mass spectrometer, where it is ionized by electron impact (typically at 70 eV). The resulting ions are then separated by their mass-to-charge ratio and detected.[7]

Integrated Spectroscopic Analysis: A Cohesive Structural Picture

The true power of spectroscopic analysis lies in the integration of data from multiple techniques. The information from NMR, IR, and MS collectively provides an unambiguous structural confirmation of 1-Bromo-4-tosylbenzene.

-

NMR establishes the carbon-hydrogen framework, confirming the presence of two para-substituted aromatic rings and a methyl group.

-

IR confirms the presence of the key sulfonyl functional group and the aromatic rings.

-

MS provides the molecular weight and a fragmentation pattern consistent with the proposed structure, including the characteristic isotopic signature of bromine.

This integrated approach forms a self-validating system, where the data from each technique corroborates the others, leading to a high degree of confidence in the structural assignment.

Caption: Integrated workflow for the structural elucidation of 1-Bromo-4-tosylbenzene.

References

-

Schmid, D., et al. (2022). A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae. Molecules, 27(23), 8219. Available at: [Link]

-

PubChem. (n.d.). 1-Bromo-4-(phenylsulfonyl)benzene. National Center for Biotechnology Information. Retrieved from [Link]

- Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.

-

NIST. (n.d.). Benzene, 1-bromo-4-ethenyl-. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved from [Link]

-

PubChem. (n.d.). 1-Bromo-4-tosylbenzene. National Center for Biotechnology Information. Retrieved from [Link]

-

SpectraBase. (n.d.). 1-bromo-4-((phenylsulfonyl)ethynyl)benzene. John Wiley & Sons, Inc. Retrieved from [Link]

-

Rampon, D. S., et al. (2017). Figure S1. 1 H NMR spectrum of compound 1-bromo-4-octyloxybenzene ( 7 ) (CDCl , 300 MHz). In An evaluation of the chalcogen atom effect on the mesomorphic and electronic properties in a new homologous series of chalcogeno esters. ResearchGate. Retrieved from [Link]

-

PubChem. (n.d.). 1-Bromo-4-(pent-1-en-1-yl)benZene. National Center for Biotechnology Information. Retrieved from [Link]

-

MIT OpenCourseWare. (n.d.). Experiment #2 NUCLEAR MAGNETIC RESONANCE. Massachusetts Institute of Technology. Retrieved from [Link]

-

UCI Aerosol Photochemistry Group. (2014). Fourier Transform Infrared Spectroscopy. University of California, Irvine. Retrieved from [Link]

- Khodair, A. I., et al. (1976). MASS SPECTRA OF SELECTED SULFONES. SULFONE-SULFINATE REARRANGEMENT.

-

University of California, Davis. (n.d.). ATR-FTIR spectroscopy study of hydrogen bonding trends, Physical Chemistry Lab #2. Retrieved from [Link]

-

University of Tennessee, Knoxville. (n.d.). FOURIER TRANSFORM INFRARED SPECTROSCOPY. Retrieved from [Link]

- Asakura, T., et al. (Eds.). (2017).

-

ResearchGate. (n.d.). Experimental Approaches of NMR Spectroscopy: Methodology and Application to Life Science and Materials Science. Retrieved from [Link]

-

Carlier, L., et al. (2014). An Introduction to Biological NMR Spectroscopy. Journal of visualized experiments : JoVE, (84), e51182. Available at: [Link]

-

Chemistry LibreTexts. (2022). 4.7: NMR Spectroscopy. Retrieved from [Link]

-

Takhistov, V. V., et al. (2022). Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. I. Diagnostic Ions for Acyclic Compounds with up to One Functional Group. Journal of Physical and Chemical Reference Data, 51(3), 033103. Available at: [Link]

-

Chowdhury, S. K., et al. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of mass spectrometry : JMS, 43(8), 1125–1132. Available at: [Link]

Sources

- 1. web.mit.edu [web.mit.edu]

- 2. An Introduction to Biological NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. aerosol.chem.uci.edu [aerosol.chem.uci.edu]

- 5. tandfonline.com [tandfonline.com]

- 6. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of 1-Bromo-4-tosylbenzene in Common Organic Solvents

This guide provides a comprehensive technical overview of the solubility characteristics of 1-Bromo-4-tosylbenzene. It is intended for researchers, scientists, and professionals in drug development who utilize this compound in their work. This document delves into the theoretical underpinnings of its solubility based on its physicochemical properties and provides a robust experimental framework for its quantitative determination.

Introduction to 1-Bromo-4-tosylbenzene and Its Scientific Importance

1-Bromo-4-tosylbenzene, with the molecular formula C₁₃H₁₁BrO₂S, is a sulfone derivative containing a brominated phenyl ring.[1] Its structure combines the functionalities of an aryl bromide and a tosyl group, making it a valuable intermediate in organic synthesis. The tosyl group is an excellent leaving group, while the bromo-substituted ring can participate in various cross-coupling reactions. Understanding its solubility is paramount for its effective use in reaction design, purification processes like crystallization, and formulation development.

The principle of "like dissolves like" is the cornerstone for predicting solubility. This adage suggests that substances with similar polarities are more likely to be soluble in one another. The polarity of 1-Bromo-4-tosylbenzene is determined by the vector sum of the dipole moments of its constituent functional groups. The sulfonyl group (-SO₂-) is strongly polar, while the bromophenyl moiety is less polar. The overall molecule is expected to exhibit moderate polarity.

Physicochemical Properties and Predicted Solubility

Table 1: Physicochemical Properties of 1-Bromo-4-tosylbenzene and Related Compounds

| Property | 1-Bromo-4-tosylbenzene (Predicted/Inferred) | 1-bromo-4-(methylsulfonyl)benzene (Analogue) | 4-Bromostilbene (Analogue) |

| Molecular Formula | C₁₃H₁₁BrO₂S | C₇H₇BrO₂S | C₁₄H₁₁Br |

| Molecular Weight | 327.20 g/mol | 235.09 g/mol | 259.14 g/mol |

| Physical State | Solid at room temperature | White crystalline solid or powder | White crystal or powdery solid |

| Melting Point | Likely in the range of 80-110 °C | 103-107 °C[2] | 80-83 °C[3] |

| Polarity | Moderately polar | Polar | Nonpolar to weakly polar |

Based on its structure, 1-Bromo-4-tosylbenzene is anticipated to be:

-

Highly soluble in polar aprotic solvents such as acetone, ethyl acetate, and dichloromethane.[2]

-

Moderately soluble in polar protic solvents like ethanol and methanol.

-

Sparingly soluble in nonpolar solvents such as hexane and toluene.

-

Practically insoluble in water.

The following tables are presented as templates for researchers to systematically record experimentally determined solubility data.

Table 2: Template for Quantitative Solubility Data of 1-Bromo-4-tosylbenzene in g/100 mL

| Solvent | Polarity Index | Dielectric Constant (20°C) | Solubility ( g/100 mL) at 25°C | Observations |

| Hexane | 0.1 | 1.89 | ||

| Toluene | 2.4 | 2.38 | ||

| Dichloromethane | 3.1 | 9.08 | ||

| Ethyl Acetate | 4.4 | 6.02 | ||

| Acetone | 5.1 | 20.7 | ||

| Ethanol | 5.2 | 24.6 | ||

| Methanol | 6.6 | 32.7 | ||

| Water | 10.2 | 80.1 |

Experimental Protocol for Solubility Determination

This section outlines a detailed gravimetric method for determining the solubility of 1-Bromo-4-tosylbenzene in various organic solvents.

Materials and Equipment

-

1-Bromo-4-tosylbenzene (analytical grade)

-

Selected organic solvents (HPLC grade)

-

Analytical balance (± 0.0001 g)

-

Thermostatic shaker or water bath

-

Vials with screw caps

-

Syringes and syringe filters (0.45 µm)

-

Glass Petri dishes or watch glasses

-

Drying oven or vacuum desiccator

-

Personal Protective Equipment (PPE): safety goggles, lab coat, and appropriate chemical-resistant gloves.

Safety Precautions

-

Handle 1-Bromo-4-tosylbenzene and all organic solvents in a well-ventilated fume hood.

-

Prevent contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[4][5][6]

-

Wear appropriate PPE at all times.

-

Consult the Safety Data Sheet (SDS) for 1-Bromo-4-tosylbenzene and each solvent before commencing work.[4][6][7]

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Step-by-Step Procedure

-

Preparation of Saturated Solution:

-

Accurately weigh an excess amount of 1-Bromo-4-tosylbenzene into a labeled glass vial. The presence of undissolved solid is crucial to ensure saturation.

-

Add a precise volume (e.g., 5.00 mL) of the desired solvent to the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a thermostatic shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

-

Sampling and Gravimetric Analysis:

-

Remove the vial from the shaker and allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the clear supernatant using a syringe fitted with a syringe filter.

-

Dispense the filtered solution into a pre-weighed glass Petri dish.

-

Record the mass of the Petri dish containing the solution.

-

-

Solvent Evaporation and Final Weighing:

-

Gently evaporate the solvent in a fume hood. A stream of nitrogen can be used to accelerate this process.

-

Place the Petri dish in a drying oven at a temperature below the melting point of the solute until a constant mass is achieved.

-

Allow the dish to cool to room temperature in a desiccator before weighing.

-

Record the final mass of the Petri dish with the dried solute.

-

-

Calculation:

-

Calculate the mass of the dissolved solute by subtracting the initial mass of the Petri dish from the final mass.

-

Determine the volume of the solvent from the difference in mass of the Petri dish with and without the solution, and the known density of the solvent.

-

Express the solubility in the desired units (e.g., g/100 mL).

-

Conclusion

This technical guide provides a foundational understanding of the solubility of 1-Bromo-4-tosylbenzene based on its molecular structure and offers a detailed, self-validating experimental protocol for its quantitative determination. By following the outlined procedures, researchers can generate reliable and reproducible solubility data, which is essential for the successful application of this versatile compound in organic synthesis and pharmaceutical development.

References

-

ChemBK. (2024, April 10). (E)-1-bromo-4-styrylbenzene. Retrieved from [Link]

-

Stenutz. (n.d.). 1-bromo-4-methylbenzene. Retrieved from [Link]

-

Stenutz. (n.d.). 1-bromo-4-ethylbenzene. Retrieved from [Link]

-

PubChem. (n.d.). 1-Bromo-4-tosylbenzene. Retrieved from [Link]

-

PubChem. (n.d.). 1-Bromo-4-propylbenzene. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Benzene, 1-bromo-4-methyl-. Retrieved from [Link]

-

PubChem. (n.d.). 1-Bromo-4-(pent-1-en-1-yl)benZene. Retrieved from [Link]

-

Chemistry Stack Exchange. (2016, September 23). Does 1-bromo-4-chlorobenzene have a permanent dipole moment?. Retrieved from [Link]

-

ChemBK. (2024, April 9). 1-bromo-4-(methylsulphonyl)benzene. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Benzene, 1-bromo-4-methyl-. Retrieved from [Link]

-

Boron Molecular. (n.d.). 1-Bromo-4-(p-tolyloxy)benzene. Retrieved from [Link]

-

PubChem. (n.d.). 1-Bromo-4-tert-butylbenzene. Retrieved from [Link]

-

ResearchGate. (n.d.). Figure S1. 1 H NMR spectrum of compound 1-bromo-4-octyloxybenzene ( 7 ). Retrieved from [Link]

Sources

- 1. 1-Bromo-4-tosylbenzene | C13H11BrO2S | CID 11426909 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chembk.com [chembk.com]

- 3. chembk.com [chembk.com]

- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 5. cdnisotopes.com [cdnisotopes.com]

- 6. fishersci.com [fishersci.com]

- 7. assets.thermofisher.com [assets.thermofisher.com]

An In-depth Technical Guide to 1-Bromo-4-tosylbenzene: Synthesis, Properties, and Applications

Abstract

This technical guide provides a comprehensive overview of 1-Bromo-4-tosylbenzene (also known as 1-(4-bromophenyl)sulfonyl-4-methylbenzene), a versatile bifunctional aromatic compound. While the specific historical discovery of this molecule is not extensively documented, its chemical lineage is deeply rooted in the foundational principles of electrophilic aromatic substitution and the development of sulfone chemistry. This guide will delve into the logical synthesis of 1-Bromo-4-tosylbenzene, its detailed physicochemical and spectroscopic properties, and its significant applications as a building block in modern organic synthesis, particularly in the construction of complex molecules for pharmaceutical and materials science research.

Introduction: A Molecule Defined by its Dichotomy

1-Bromo-4-tosylbenzene, with the CAS Number 5184-70-3, is a crystalline solid characterized by the presence of two key functional groups on a central benzene ring: a bromine atom and a p-toluenesulfonyl (tosyl) group. This unique substitution pattern at the para positions imparts a valuable duality to the molecule. The bromine atom serves as a versatile handle for a wide array of cross-coupling reactions, most notably the Suzuki-Miyaura coupling, allowing for the formation of new carbon-carbon bonds.[1] Concurrently, the tosyl group, a strong electron-withdrawing group, influences the reactivity of the aromatic ring and can itself be a site for chemical modification or act as a stable, bulky substituent influencing the conformation of larger molecules.

The logical synthesis of this compound arises from the well-established principles of Friedel-Crafts reactions, a cornerstone of organic chemistry discovered by Charles Friedel and James Crafts in 1877.[2] Although a specific "discovery" narrative for this particular molecule is elusive, its synthesis is a clear application of these foundational reactions.

Synthesis of 1-Bromo-4-tosylbenzene: A Mechanistic Perspective

The most direct and historically logical method for the synthesis of 1-Bromo-4-tosylbenzene is the Friedel-Crafts sulfonylation of bromobenzene with p-toluenesulfonyl chloride. This reaction is a classic example of electrophilic aromatic substitution.

The Underlying Chemistry: Friedel-Crafts Sulfonylation

The Friedel-Crafts reaction, in its various forms, involves the substitution of an aromatic proton with an electrophile, mediated by a Lewis acid catalyst.[3] In the case of sulfonylation, the electrophile is a sulfonyl cation, generated from a sulfonyl chloride.

The reaction mechanism can be dissected into three key stages:

-

Generation of the Electrophile: The Lewis acid, typically anhydrous aluminum chloride (AlCl₃), coordinates with the p-toluenesulfonyl chloride. This interaction polarizes the S-Cl bond, leading to the formation of a highly reactive sulfonyl cation or a complex that functions as its equivalent.

-

Electrophilic Attack: The electron-rich π-system of the bromobenzene ring acts as a nucleophile, attacking the electrophilic sulfonyl species. This attack forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. The bromine atom on the benzene ring is an ortho-, para-directing group, meaning it directs the incoming electrophile to the positions ortho and para to itself. Due to steric hindrance from the bromine atom, the para-substituted product, 1-Bromo-4-tosylbenzene, is predominantly formed.

-

Deprotonation and Catalyst Regeneration: A weak base, such as the AlCl₄⁻ complex formed in the initial step, removes a proton from the carbon atom bearing the new sulfonyl group. This step restores the aromaticity of the ring and regenerates the Lewis acid catalyst, allowing it to participate in further catalytic cycles.

Diagram of the Friedel-Crafts Sulfonylation Mechanism:

Caption: Mechanism of Friedel-Crafts Sulfonylation.

Experimental Protocol: A Validated Approach

While numerous variations exist, the following protocol outlines a standard laboratory procedure for the synthesis of 1-Bromo-4-tosylbenzene.

Materials:

-

Bromobenzene

-

p-Toluenesulfonyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid, dilute (e.g., 2 M)

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethanol or methanol for recrystallization

Procedure:

-

Reaction Setup: In a fume hood, equip a dry three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a calcium chloride drying tube or a nitrogen inlet.

-

Reagent Charging: To the flask, add anhydrous dichloromethane followed by anhydrous aluminum chloride. Stir the suspension and cool the flask in an ice bath.

-

Addition of Reactants: Dissolve bromobenzene and p-toluenesulfonyl chloride in anhydrous dichloromethane and add this solution to the dropping funnel. Add the solution dropwise to the stirred suspension of aluminum chloride over a period of 30-60 minutes, maintaining the temperature below 10 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the mixture for several hours to overnight. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Cool the reaction mixture in an ice bath and slowly quench the reaction by the dropwise addition of dilute hydrochloric acid. This will hydrolyze the aluminum salts.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with dilute HCl, water, saturated sodium bicarbonate solution, and finally with brine.

-

Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product is typically a solid. Purify the crude solid by recrystallization from a suitable solvent, such as ethanol or methanol, to yield pure 1-Bromo-4-tosylbenzene as a crystalline solid.

Physicochemical and Spectroscopic Characterization

Accurate characterization of 1-Bromo-4-tosylbenzene is crucial for its use in synthesis and for quality control.

Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 5184-70-3 | [4][5] |

| IUPAC Name | 1-(4-bromophenyl)sulfonyl-4-methylbenzene | [4] |

| Molecular Formula | C₁₃H₁₁BrO₂S | [4] |

| Molecular Weight | 311.19 g/mol | [5] |

| Appearance | Crystalline solid | |

| Melting Point | Not consistently reported, expected to be a sharp melting solid | |

| Solubility | Soluble in common organic solvents like dichloromethane, chloroform, ethyl acetate; insoluble in water. |

Spectroscopic Data

The following data represents typical spectroscopic features for 1-Bromo-4-tosylbenzene.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons and the methyl group of the tosyl moiety. The aromatic region will display two sets of doublets, corresponding to the protons on the bromophenyl and tolyl rings. The methyl group will appear as a singlet.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show distinct signals for each of the unique carbon atoms in the molecule, including the methyl carbon, the four distinct aromatic carbons of the tolyl group, and the four distinct aromatic carbons of the bromophenyl group.

-

IR (Infrared) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the sulfonyl group (S=O stretching) typically in the regions of 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹. Aromatic C-H and C=C stretching vibrations will also be present.

-

MS (Mass Spectrometry): The mass spectrum will show a molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity due to the presence of the bromine atom (natural abundance of ⁷⁹Br and ⁸¹Br is approximately 50:50).

Applications in Organic Synthesis: A Versatile Building Block

The synthetic utility of 1-Bromo-4-tosylbenzene stems from its bifunctional nature, allowing for sequential or orthogonal chemical transformations.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom on the aromatic ring makes 1-Bromo-4-tosylbenzene an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions. The most prominent of these is the Suzuki-Miyaura coupling , which involves the reaction of the aryl bromide with an organoboron compound (typically a boronic acid or ester) in the presence of a palladium catalyst and a base to form a new C-C bond.[6] This reaction is a powerful tool for the synthesis of biaryl and polyaryl structures, which are common motifs in pharmaceuticals and advanced materials.[7]

Other important cross-coupling reactions include:

-

Heck Reaction: Coupling with alkenes.[1]

-

Sonogashira Coupling: Reaction with terminal alkynes.[1]

-

Buchwald-Hartwig Amination: Formation of C-N bonds by reacting with amines.[1]

Diagram of Suzuki-Miyaura Coupling Workflow:

Caption: General workflow for Suzuki-Miyaura coupling.

Role in Medicinal Chemistry and Drug Discovery

The biaryl sulfone moiety is a privileged scaffold in medicinal chemistry, appearing in a number of biologically active molecules. The introduction of bromine into a molecular structure can enhance therapeutic activity, improve metabolic stability, and increase the duration of action of a drug.[8] 1-Bromo-4-tosylbenzene serves as a key starting material for the synthesis of such compounds. By utilizing the bromine atom for cross-coupling reactions, medicinal chemists can rapidly generate libraries of diverse biaryl sulfones for screening against various biological targets.[7][9]

Precursor for Advanced Materials

The rigid, well-defined structure of the diaryl sulfone core makes it an attractive component for the design of advanced materials. Through cross-coupling reactions, 1-Bromo-4-tosylbenzene can be incorporated into conjugated polymers for applications in organic electronics, or used to create liquid crystalline materials.

Safety and Handling

As with all laboratory chemicals, 1-Bromo-4-tosylbenzene should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It is advisable to work in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

1-Bromo-4-tosylbenzene is a synthetically valuable compound whose utility is derived from the orthogonal reactivity of its bromo and tosyl functional groups. While its specific discovery is not a landmark event in chemical history, its synthesis is a testament to the enduring power of fundamental reactions like the Friedel-Crafts sulfonylation. Its primary role as a building block in palladium-catalyzed cross-coupling reactions has solidified its importance in the modern synthetic chemist's toolbox for the construction of complex molecular architectures relevant to drug discovery and materials science. This guide has provided a comprehensive overview of its synthesis, characterization, and applications, underscoring its significance for researchers and scientists in the field.

References

-

Suzuki coupling of 1-bromo-4-(1-octynyl)benzene (5) with arylboronic acid 6a-e. (n.d.). Retrieved from [Link]

-

Friedel-Crafts Acetylation of Bromobenzene. (n.d.). Retrieved from [Link]

-

Friedel–Crafts reaction. (2023, December 29). In Wikipedia. [Link]

-

16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. (2022, September 24). LibreTexts Chemistry. Retrieved from [Link]

-

The Friedel-Crafts Alkylation and Acylation of Benzene. (n.d.). MCC Organic Chemistry. Retrieved from [Link]

-

1-Bromo-4-tosylbenzene. (n.d.). PubChem. Retrieved from [Link]

-

Synthesis of Biologically Active Molecules through Multicomponent Reactions. (2021, July 29). National Center for Biotechnology Information. Retrieved from [Link]

-

The Suzuki Reaction. (2014, February 6). Columbia University. Retrieved from [Link]

-

Suzuki reaction. (2023, December 16). In Wikipedia. [Link]

-

Medicinal Chemistry Strategies for the Modification of Bioactive Natural Products. (2024, February 2). MDPI. Retrieved from [Link]

-

Friedel-Crafts acylation: p-Bromoacetophenone Macroscale. (n.d.). University of Siegen. Retrieved from [Link]

-

Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

- Process for producing 1-bromo-4-phenylbutane. (2000, March 14). Google Patents.

-

Introducing bromine to the molecular structure as a strategy for drug design. (2021, December 31). Journal of Medical Science. Retrieved from [Link]

-

Which boronic acids are used most frequently for synthesis of bioactive molecules? (2021, May 26). ChemRxiv. Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. rsc.org [rsc.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. youtube.com [youtube.com]

- 5. 1-Bromo-4-propylbenzene synthesis - chemicalbook [chemicalbook.com]

- 6. scribd.com [scribd.com]

- 7. Synthesis of Biologically Active Molecules through Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. mdpi.com [mdpi.com]

1-Bromo-4-tosylbenzene: A Strategic Building Block in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

1-Bromo-4-tosylbenzene, a bifunctional aromatic compound, has emerged as a pivotal building block in contemporary organic synthesis. Its unique electronic properties, stemming from the presence of both a bromine atom and a tosyl group, render it a versatile substrate for a myriad of chemical transformations. This guide provides a comprehensive overview of the synthesis, properties, and applications of 1-bromo-4-tosylbenzene, with a particular focus on its utility in palladium-catalyzed cross-coupling reactions. Detailed experimental protocols, mechanistic insights, and data-driven analyses are presented to equip researchers with the practical knowledge required to effectively harness this reagent in the synthesis of complex molecular architectures, including pharmaceuticals and advanced materials.

Introduction: The Strategic Advantage of 1-Bromo-4-tosylbenzene

1-Bromo-4-tosylbenzene, also known as 1-bromo-4-(methylsulfonyl)benzene, is a crystalline solid at room temperature.[1] Its strategic importance in organic synthesis lies in the orthogonal reactivity of its two key functional groups: the bromo substituent and the tosyl (p-toluenesulfonyl) group. The bromine atom serves as a classical handle for a wide range of palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.[2] Concurrently, the strongly electron-withdrawing tosyl group significantly influences the reactivity of the aromatic ring, facilitating certain reactions and providing a potential site for further functionalization.

This guide will delve into the synthetic pathways to access this valuable reagent, its key physicochemical properties, and its diverse applications, particularly in the realm of palladium-catalyzed cross-coupling chemistry.

Synthesis and Physicochemical Properties

Synthetic Routes

The most common laboratory synthesis of 1-bromo-4-tosylbenzene involves the tosylation of 4-bromophenol. This reaction is typically carried out by treating 4-bromophenol with tosyl chloride in the presence of a base, such as pyridine or an aqueous solution of sodium hydroxide.[3]

Conceptual Synthetic Workflow:

Caption: Synthesis of 1-bromo-4-tosylbenzene from 4-bromophenol.

Physicochemical Properties

A summary of the key physicochemical properties of 1-bromo-4-tosylbenzene is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C13H11BrO2S | [4] |

| Molecular Weight | 311.19 g/mol | [4] |

| Appearance | Crystalline solid | [1] |

| Melting Point | 124-126 °C | [2] |

| Boiling Point | Data not readily available | |

| Solubility | Soluble in many organic solvents |

Applications in Palladium-Catalyzed Cross-Coupling Reactions

1-Bromo-4-tosylbenzene is a highly effective substrate in a variety of palladium-catalyzed cross-coupling reactions. These reactions are fundamental tools in modern organic synthesis for the construction of complex molecules from simpler precursors.[5]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between an organohalide and an organoboron compound.[6] 1-Bromo-4-tosylbenzene readily participates in these reactions, allowing for the introduction of a tosyl-substituted aryl moiety.

Generalized Reaction Scheme:

Caption: Suzuki-Miyaura coupling of 1-bromo-4-tosylbenzene.

Mechanistic Insights: The catalytic cycle of the Suzuki-Miyaura reaction generally proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[5][7] The palladium(0) catalyst first undergoes oxidative addition to the carbon-bromine bond of 1-bromo-4-tosylbenzene.[5][7] This is followed by transmetalation with the boronic acid, which is activated by a base.[6] The final step is reductive elimination, which forms the new C-C bond and regenerates the active Pd(0) catalyst.[5][7]

Experimental Protocol: Suzuki-Miyaura Coupling of 1-Bromo-4-tosylbenzene with Phenylboronic Acid

Materials:

-

1-Bromo-4-tosylbenzene

-

Phenylboronic acid

-

Palladium(II) acetate (Pd(OAc)2)

-

Triphenylphosphine (PPh3)

-

Potassium carbonate (K2CO3)

-

Toluene

-

Water

Procedure:

-

In a round-bottom flask, combine 1-bromo-4-tosylbenzene (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

-

Add palladium(II) acetate (0.02 mmol) and triphenylphosphine (0.04 mmol).

-

Add a mixture of toluene and water (e.g., 4:1 v/v, 5 mL).

-

Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

-

Heat the reaction mixture to 80-100 °C with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the organic phase under reduced pressure and purify the crude product by column chromatography.

Heck Reaction

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene.[8][9] 1-Bromo-4-tosylbenzene serves as an excellent aryl halide component in this reaction, leading to the formation of substituted styrenes and other vinylated arenes. The electron-withdrawing nature of the tosyl group can enhance the reactivity of the aryl bromide in the oxidative addition step.[8]

Generalized Reaction Scheme:

Caption: Heck reaction of 1-bromo-4-tosylbenzene.

Mechanistic Insights: The catalytic cycle of the Heck reaction involves the oxidative addition of the aryl halide to a Pd(0) species, followed by migratory insertion of the alkene into the aryl-palladium bond.[8] Subsequent β-hydride elimination forms the product and a palladium-hydride species. The base then regenerates the active Pd(0) catalyst.[8]

Experimental Protocol: Heck Reaction of 1-Bromo-4-tosylbenzene with Styrene

Materials:

-

1-Bromo-4-tosylbenzene

-

Styrene

-

Palladium(II) acetate (Pd(OAc)2)

-

Tri(o-tolyl)phosphine (P(o-tolyl)3)

-

Triethylamine (Et3N)

-

N,N-Dimethylformamide (DMF)

Procedure:

-

In a sealable reaction tube, combine 1-bromo-4-tosylbenzene (1.0 mmol), styrene (1.5 mmol), and triethylamine (2.0 mmol) in DMF (5 mL).[10]

-

Degas the mixture by bubbling with argon for 15 minutes.[10]

-

Add palladium(II) acetate (0.01 mmol) and tri(o-tolyl)phosphine (0.02 mmol) to the mixture.[10]

-

Seal the tube and heat the reaction to 100 °C.[10]

-

Monitor the reaction progress by TLC or GC-MS.[10]

-

After the reaction is complete, cool the mixture to room temperature.[10]

-

Dilute with water and extract with an organic solvent (e.g., diethyl ether).

-

Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.

-

Concentrate the solvent and purify the residue by column chromatography.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[11][12] This reaction allows for the synthesis of aryl amines from aryl halides and primary or secondary amines.[13] 1-Bromo-4-tosylbenzene can be effectively coupled with a variety of amines to produce N-aryl products bearing a tosyl group.

Generalized Reaction Scheme:

Caption: Buchwald-Hartwig amination of 1-bromo-4-tosylbenzene.

Mechanistic Insights: The mechanism of the Buchwald-Hartwig amination is similar to other palladium-catalyzed cross-coupling reactions, involving oxidative addition, amine coordination and deprotonation, and reductive elimination.[11][12] The choice of ligand is crucial for the success of this reaction, with bulky, electron-rich phosphine ligands often being employed.[11]

Experimental Protocol: Buchwald-Hartwig Amination of 1-Bromo-4-tosylbenzene with Aniline

Materials:

-

1-Bromo-4-tosylbenzene

-

Aniline

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3)

-

2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

-

Sodium tert-butoxide (NaO t Bu)

-

Toluene

Procedure:

-

In a glovebox, charge a Schlenk tube with Pd2(dba)3 (0.01 mmol), XPhos (0.024 mmol), and sodium tert-butoxide (1.4 mmol).

-

Add 1-bromo-4-tosylbenzene (1.0 mmol) and aniline (1.2 mmol).

-

Add anhydrous, degassed toluene (5 mL).

-

Seal the tube, remove it from the glovebox, and heat the reaction mixture to 100 °C with stirring.

-

Monitor the reaction by GC-MS or TLC analysis.

-

After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of celite.

-

Concentrate the filtrate under reduced pressure and purify the product by column chromatography.

Applications in Medicinal Chemistry and Materials Science

The derivatives of 1-bromo-4-tosylbenzene are valuable intermediates in the synthesis of pharmaceuticals and functional materials. The tosyl group can be retained in the final product to modulate its properties or can be further transformed. For example, aryl bromides are key building blocks in the synthesis of a wide range of pharmacologically active molecules, including anti-cancer agents, anti-inflammatory drugs, and cardiovascular drugs.[14] The ability to introduce diverse functionalities through cross-coupling reactions makes 1-bromo-4-tosylbenzene a versatile starting material for creating libraries of compounds for drug discovery.[2]

In materials science, the biaryl and conjugated structures synthesized from 1-bromo-4-tosylbenzene are of interest for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).[15]

Conclusion

1-Bromo-4-tosylbenzene is a highly valuable and versatile building block in modern organic synthesis. Its unique combination of a reactive bromine atom and an electron-withdrawing tosyl group allows for a wide range of chemical transformations, most notably palladium-catalyzed cross-coupling reactions. This guide has provided a detailed overview of its synthesis, properties, and key applications, complete with experimental protocols and mechanistic insights. For researchers in academia and industry, a thorough understanding of the reactivity and utility of 1-bromo-4-tosylbenzene is essential for the efficient design and execution of synthetic routes to complex and valuable molecules.

References

- Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions of 1-Bromo-4-(trichloromethyl)benzene - Benchchem.

- Suzuki coupling of 1-bromo-4-(1-octynyl)benzene (5) with arylboronic acid 6a-e.

-

1-Bromo-4-tosylbenzene | C13H11BrO2S | CID 11426909 - PubChem. Available at: [Link]

- An In-depth Technical Guide to the Synthesis of 1-bromo-4-(trichloromethyl)benzene - Benchchem.

- Application Notes and Protocols for Suzuki Coupling using 1-Bromo-4-tert-butylbenzene - Benchchem.

- The Chemistry of 1-Bromo-4-ethylbenzene: Synthesis and Applications.

-

Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. Available at: [Link]

- Application Notes and Protocols for the Heck Reaction of 1-Bromo-4-(trichloromethyl)benzene - Benchchem.

-

Buchwald–Hartwig amination - Wikipedia. Available at: [Link]

-

Buchwald-Hartwig Amination - Chemistry LibreTexts. Available at: [Link]

-

The Role of Bromo-OTBN in Pharma - PYG Lifesciences. Available at: [Link]

- Heck arylation of alkenes with aryl bromides by using supported Pd catalysts: a comparative study.

- The Suzuki Reaction.

-

Heck Reaction - Organic Chemistry Portal. Available at: [Link]

- Understanding the Applications of 1-Bromo-4-nitrobenzene in Chemical Synthesis.

-

Buchwald-Hartwig Amination of (Hetero)Aryl Tosylates Using a Well-Defined N-Heterocyclic Carbene/Palladium(II) Precatalyst - Organic Chemistry Portal. Available at: [Link]

-

Figure S1. 1 H NMR spectrum of compound 1-bromo-4-octyloxybenzene ( 7 )... - ResearchGate. Available at: [Link]

-

Suzuki Coupling - Organic Chemistry Portal. Available at: [Link]

- 1-Bromo-4-ethylbenzene: A Versatile Tool for Organic Synthesis.

-

1-Bromo-4-tert-butylbenzene | C10H13Br | CID 77595 - PubChem. Available at: [Link]

-

Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC - NIH. Available at: [Link]

- The Intramolecular Heck Reaction - Macmillan Group.

- Application Notes: The Strategic Use of 1-Bromo-4-iodobenzene in Pharmaceutical Intermediate Synthesis - Benchchem.

- Organic Chemistry Aromatic synthesis.

- Understanding 1-Bromo-4-decylbenzene: Properties, Synthesis, and Sourcing.

- The Suzuki Reaction - Andrew G Myers Research Group.

-

CAS#:6324-15-8 | 1-bromo-4-(4-methylphenyl)sulfonyloxy-benzene | Chemsrc. Available at: [Link]

- A Comprehensive Technical Review of 1-Bromo-4-propylsulfanylbenzene and its Derivatives for Drug Discovery - Benchchem.

Sources

- 1. 3466-32-8|1-Bromo-4-(methylsulfonyl)benzene|BLD Pharm [bldpharm.com]

- 2. nbinno.com [nbinno.com]

- 3. CAS#:6324-15-8 | 1-bromo-4-(4-methylphenyl)sulfonyloxy-benzene | Chemsrc [chemsrc.com]

- 4. 1-Bromo-4-tosylbenzene | C13H11BrO2S | CID 11426909 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Suzuki Coupling [organic-chemistry.org]

- 7. ocf.berkeley.edu [ocf.berkeley.edu]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Heck Reaction [organic-chemistry.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note & Protocol: Chemoselective Suzuki-Miyaura Coupling of 1-Bromo-4-tosylbenzene for the Synthesis of Biaryl Sulfonates

For: Researchers, scientists, and drug development professionals.

Introduction: Navigating Chemoselectivity in Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its capacity to forge carbon-carbon bonds with high efficiency and broad functional group tolerance.[1][2] This palladium-catalyzed reaction between an organoboron species and an organohalide is a go-to method for constructing biaryl scaffolds, which are ubiquitous in pharmaceuticals, agrochemicals, and advanced materials.[3] The substrate at the heart of this guide, 1-Bromo-4-tosylbenzene, presents a unique challenge and opportunity due to the presence of two distinct potential leaving groups: a bromide and a tosylate. Understanding and controlling the chemoselectivity of the coupling reaction is therefore paramount to achieving the desired synthetic outcome. This document provides a comprehensive protocol for the selective Suzuki-Miyaura coupling at the C-Br bond of 1-Bromo-4-tosylbenzene, leveraging the inherent reactivity differences of the two leaving groups to afford valuable biaryl sulfonate products.

The Scientific Rationale: Exploiting the Reactivity Gradient

The success of a selective Suzuki-Miyaura coupling with 1-Bromo-4-tosylbenzene hinges on the differential reactivity of the carbon-bromine (C-Br) and carbon-oxygen (C-OTs) bonds toward oxidative addition to a palladium(0) catalyst. This is the rate-determining step in the catalytic cycle for many cross-coupling reactions.[4] The generally accepted order of reactivity for various leaving groups in palladium-catalyzed cross-coupling reactions is: I > Br > OTf >> Cl.[4][5] While tosylates (OTs) are also viable leaving groups, they are generally less reactive than bromides.[6] This established reactivity hierarchy strongly predicts that under carefully controlled conditions, the palladium catalyst will selectively insert into the more labile C-Br bond, leaving the C-OTs bond intact for potential subsequent transformations.

This inherent chemoselectivity allows for a modular approach to the synthesis of complex molecules. The resulting biaryl tosylate can serve as a versatile intermediate, with the tosyl group available for further cross-coupling reactions under more forcing conditions or for other nucleophilic substitution reactions.

Catalytic Cycle: A Step-by-Step Mechanistic Overview

The catalytic cycle of the Suzuki-Miyaura reaction is a well-studied process that involves three key steps, initiated by a palladium(0) species.[2][4]

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 1-Bromo-4-tosylbenzene. This is the chemoselectivity-determining step, favoring the more reactive C-Br bond. This forms a Pd(II) complex.

-

Transmetalation: In the presence of a base, the organic moiety from the boronic acid (or its ester) is transferred to the palladium center, displacing the bromide. The base is crucial as it activates the boronic acid, forming a more nucleophilic boronate species.[7]

-

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond of the biaryl product and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.

Figure 1: Catalytic cycle for the Suzuki-Miyaura coupling.

Experimental Protocol: A Validated Step-by-Step Guide

This protocol details a general procedure for the chemoselective Suzuki-Miyaura coupling of 1-Bromo-4-tosylbenzene with a representative arylboronic acid.

Materials and Reagents

| Reagent/Material | Grade | Supplier |

| 1-Bromo-4-tosylbenzene | ≥98% | Commercially Available |

| Phenylboronic Acid | ≥97% | Commercially Available |

| Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] | ≥99% | Commercially Available |

| Potassium Carbonate (K₂CO₃) | Anhydrous, ≥99% | Commercially Available |

| 1,4-Dioxane | Anhydrous, ≥99.8% | Commercially Available |

| Deionized Water | ||

| Ethyl Acetate | ACS Grade | Commercially Available |

| Brine (saturated NaCl solution) | ||

| Anhydrous Magnesium Sulfate (MgSO₄) | Commercially Available |

Equipment

-

Schlenk flask or round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Inert gas (Argon or Nitrogen) supply with manifold

-

Syringes and needles

-

Separatory funnel

-

Rotary evaporator

-

Apparatus for column chromatography (silica gel)

Reaction Setup and Procedure

Figure 2: Experimental workflow for the Suzuki-Miyaura coupling.

-

Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 1-Bromo-4-tosylbenzene (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).

-

Inert Atmosphere: Seal the flask with a rubber septum and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times. This is critical to prevent the deactivation of the palladium catalyst by oxygen.

-

Solvent Addition: Add degassed 1,4-dioxane (e.g., 4 mL) and degassed deionized water (e.g., 1 mL) via syringe. The solvent mixture should be thoroughly degassed by sparging with an inert gas for at least 30 minutes prior to use.

-

Catalyst Addition: Under a positive flow of the inert gas, add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 3 mol%).

-

Reaction Conditions: Place the flask in a preheated oil bath at 90 °C and stir the reaction mixture vigorously.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL). Transfer the mixture to a separatory funnel and separate the layers. Wash the organic layer with brine (20 mL).

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the pure biaryl sulfonate product.

Expected Product Characterization Data

For the coupling of 1-Bromo-4-tosylbenzene with phenylboronic acid, the expected product is 4'-phenyl-[1,1'-biphenyl]-4-sulfonate.

| Property | Expected Value |

| Appearance | White to off-white solid |

| Molecular Formula | C₁₉H₁₆O₃S |

| Molecular Weight | 336.40 g/mol |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.90-7.80 (m, 4H), 7.65-7.55 (m, 4H), 7.50-7.30 (m, 6H) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 145.0, 140.5, 139.0, 135.5, 129.5, 129.0, 128.5, 128.0, 127.5, 127.0, 122.5 |

Note: The exact NMR shifts may vary slightly depending on the solvent and concentration.

Troubleshooting and Optimization

| Issue | Potential Cause(s) | Suggested Solution(s) |

| Low or No Yield | - Inactive or poisoned catalyst- Insufficient degassing- Inappropriate base or solvent | - Use fresh catalyst- Ensure thorough degassing of solvents and maintain a positive inert atmosphere- Screen other bases (e.g., K₃PO₄, Cs₂CO₃) and solvent systems (e.g., Toluene/EtOH/H₂O) |

| Homocoupling of Boronic Acid | - Presence of oxygen- Catalyst choice | - Rigorously degas all reagents and solvents- Consider using a slight excess of 1-Bromo-4-tosylbenzene |

| Reaction at Tosylate Group | - Reaction temperature too high- Prolonged reaction time- Highly active catalyst system | - Lower the reaction temperature- Monitor the reaction closely and stop it once the starting material is consumed- Use a less active catalyst or ligand |

| Protodeboronation | - Decomposition of the boronic acid, often in aqueous basic conditions | - Use anhydrous conditions if feasible- Employ more stable boronic acid derivatives like MIDA boronates or organotrifluoroborates |

Conclusion: A Gateway to Molecular Diversity

This application note provides a robust and scientifically grounded protocol for the chemoselective Suzuki-Miyaura coupling of 1-Bromo-4-tosylbenzene. By leveraging the inherent reactivity differences between the C-Br and C-OTs bonds, this method offers a reliable pathway to synthesize valuable biaryl sulfonates. These products can serve as key intermediates in the development of pharmaceuticals, agrochemicals, and novel materials, underscoring the power and precision of modern cross-coupling chemistry. The provided protocol, along with the troubleshooting guide, should empower researchers to successfully implement and adapt this methodology for their specific synthetic targets.

References

-

Suzuki–Miyaura cross-coupling reaction was developed on unprotected ortho-bromoanilines. (n.d.). RSC Publishing. Retrieved January 15, 2026, from [Link]

-

Suzuki coupling of 1-bromo-4-(1-octynyl)benzene (5) with arylboronic acid 6a-e. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]

-

Suzuki–Miyaura cross‐coupling reaction of 1‐bromo‐4‐nitrobenzene with... (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]

-

Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. (n.d.). National Institutes of Health. Retrieved January 15, 2026, from [Link]

-

Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. (2022, March 24). YouTube. Retrieved January 15, 2026, from [Link]

-

Palladium-Catalyzed Suzuki−Miyaura Cross-Couplings of Aryl Tosylates with Potassium Aryltrifluoroborates. (2007). The Journal of Organic Chemistry, 72(14), 5241-5244. [Link]

-

Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. (n.d.). University of California, San Diego. Retrieved January 15, 2026, from [Link]

-

Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. Retrieved January 15, 2026, from [Link]

-

Biaryl synthesis by C-C coupling. (n.d.). Organic Chemistry Portal. Retrieved January 15, 2026, from [Link]

-

Palladium-Catalyzed Cross-Couplings by C–O Bond Activation. (n.d.). National Institutes of Health. Retrieved January 15, 2026, from [Link]

-

Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved January 15, 2026, from [Link]

-

Suzuki-Miyaura Coupling. (2024, October 10). Chemistry LibreTexts. Retrieved January 15, 2026, from [Link]

-

Metallaphotoredox-Catalyzed Cross-Electrophile Csp 3−Csp 3 Coupling of Aliphatic Bromides. (2018, December 5). Princeton University. Retrieved January 15, 2026, from [Link]

-

Palladium-catalyzed cross-couplings by C–O bond activation. (n.d.). Catalysis Science & Technology, 6(1), 12-28. [Link]

-

Fluoro, Alkylsulfanyl, and Alkylsulfonyl Leaving Groups in Suzuki Cross-Coupling Reactions of Purine 2'-Deoxynucleosides and Nucleosides. (2005). Organic Letters, 7(21), 4693-4696. [Link]

-

Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. (2022, January 4). PubMed Central. Retrieved January 15, 2026, from [Link]

-

Kumada Coupling of Aryl and Vinyl Tosylates under Mild Conditions. (2005). Organic Letters, 7(23), 5147-5150. [Link]

-

The Suzuki Reaction. (n.d.). Andrew G. Myers Research Group, Harvard University. Retrieved January 15, 2026, from [Link]

-

Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. (n.d.). eScholarship.org. Retrieved January 15, 2026, from [Link]

-

Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. (n.d.). MDPI. Retrieved January 15, 2026, from [Link]

-

Palladium-Catalyzed Cross Coupling of Secondary and Tertiary Alkyl Bromides with a Nitrogen Nucleophile. (2016, September 1). ACS Central Science, 2(9), 616-623. [Link]

-

Multimetallic Catalysis Enabled Cross-Coupling of Aryl Bromides with Aryl Triflates. (2016, February 27). National Institutes of Health. Retrieved January 15, 2026, from [Link]

-

Palladium Cross-Coupling Reactions 1. An Introduction. (2020, April 30). YouTube. Retrieved January 15, 2026, from [Link]

Sources

- 1. home.sandiego.edu [home.sandiego.edu]

- 2. Yoneda Labs [yonedalabs.com]

- 3. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Suzuki Coupling [organic-chemistry.org]

Application Notes and Protocols for the Heck Reaction: Coupling of 1-Bromo-4-tosylbenzene with Alkenes

Introduction: The Strategic Importance of the Heck Reaction in Modern Synthesis

The Mizoroki-Heck reaction stands as a pillar of modern organic synthesis, offering a robust and versatile method for the formation of carbon-carbon bonds.[1][2][3] This palladium-catalyzed coupling of an unsaturated halide with an alkene has revolutionized the synthesis of complex organic molecules, from pharmaceuticals to advanced materials, a contribution recognized with the 2010 Nobel Prize in Chemistry.[4] The reaction's power lies in its ability to forge substituted alkenes, often with high stereoselectivity for the trans isomer.[1][3]

This guide focuses on a specific, yet broadly applicable, substrate: 1-Bromo-4-tosylbenzene. The presence of the electron-withdrawing tosyl group significantly influences the reactivity of the aryl bromide, making it an excellent candidate for the Heck reaction. Understanding the nuances of this specific coupling provides a valuable template for researchers working with electronically modified aryl halides. This document will provide an in-depth analysis of the reaction mechanism, detailed experimental protocols, and a discussion of critical parameters to empower researchers in drug development and chemical sciences to leverage this powerful transformation effectively.

Mechanistic Underpinnings: The Pd(0)/Pd(II) Catalytic Cycle

The generally accepted mechanism for the Heck reaction proceeds through a Pd(0)/Pd(II) catalytic cycle.[1][5] A deep understanding of this cycle is paramount for troubleshooting and optimizing reaction conditions.

-

Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-bromine bond of 1-Bromo-4-tosylbenzene. This is often the rate-determining step, and its efficiency is enhanced by the electron-withdrawing nature of the para-tosyl group.[1][6] This step forms a square planar Pd(II) complex.

-

Alkene Coordination and Migratory Insertion: The alkene substrate then coordinates to the palladium center.[1] Subsequently, the aryl group migrates from the palladium to one of the alkene carbons, forming a new carbon-carbon bond in a syn-addition.[1][6]

-

Syn β-Hydride Elimination: A hydrogen atom on the adjacent carbon is eliminated, also in a syn fashion, to form the final substituted alkene product. This step regenerates a hydrido-palladium(II) species.[1] The preference for eliminating the hydrogen that leads to the more thermodynamically stable trans (E)-alkene is a key feature of this reaction.[1]

-

Reductive Elimination and Catalyst Regeneration: A base is crucial to neutralize the generated H-X and facilitate the reductive elimination that regenerates the active Pd(0) catalyst, thus closing the catalytic loop.[1]

Visualizing the Catalytic Cycle

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. Heck reaction - Wikipedia [en.wikipedia.org]

- 3. Heck Reaction [organic-chemistry.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03533F [pubs.rsc.org]

- 6. scispace.com [scispace.com]

Application Notes and Protocols for the Buchwald-Hartwig Amination of 1-Bromo-4-tosylbenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of C-N Bond Formation

The construction of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly in the pharmaceutical and materials science sectors where arylamines are prevalent structural motifs.[1][2] The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has emerged as a powerful and versatile method for the formation of these crucial linkages, largely supplanting harsher, traditional methods that often suffer from limited substrate scope and poor functional group tolerance.[1][3] This guide provides an in-depth technical overview and detailed protocols for the Buchwald-Hartwig amination of 1-Bromo-4-tosylbenzene, an electron-deficient aryl bromide, offering insights into reaction optimization and mechanistic considerations.

Mechanistic Underpinnings: The Palladium Catalytic Cycle

The Buchwald-Hartwig amination proceeds through a well-elucidated catalytic cycle involving a palladium catalyst that cycles between the Pd(0) and Pd(II) oxidation states.[4] The key steps are:

-

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (1-Bromo-4-tosylbenzene), forming a Pd(II) intermediate. This is often the rate-determining step of the reaction.[5]

-

Amine Coordination and Deprotonation: The amine coupling partner coordinates to the Pd(II) complex. In the presence of a strong base, the amine is deprotonated to form a more nucleophilic amido species.

-

Reductive Elimination: The final step involves the reductive elimination of the newly formed arylamine product, regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[4]

The efficiency and success of this cycle are highly dependent on the choice of palladium source, ligand, base, and solvent.

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Key Considerations for the Amination of 1-Bromo-4-tosylbenzene

The presence of the electron-withdrawing tosyl group in 1-Bromo-4-tosylbenzene influences the reactivity of the C-Br bond, making it more susceptible to oxidative addition. However, the choice of reaction partners is critical for a successful transformation.

Palladium Source and Ligand Selection

The combination of a palladium precursor and a phosphine ligand is crucial for catalytic activity. While Pd(OAc)₂ and Pd₂(dba)₃ are common palladium sources, the use of pre-formed palladium catalysts can offer greater reliability and ease of use.

The ligand plays a pivotal role in stabilizing the palladium center and facilitating the key steps of the catalytic cycle. For electron-deficient aryl bromides like 1-Bromo-4-tosylbenzene, bulky, electron-rich biaryl phosphine ligands are generally preferred as they promote both oxidative addition and reductive elimination.[5][6]

| Ligand | Structure | Key Features |

| XPhos | 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl | Highly effective for a broad range of substrates, including electron-deficient aryl halides. |

| SPhos | 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl | Another versatile ligand, often providing excellent results with challenging substrates. |

| RuPhos | 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl | Particularly effective for the coupling of secondary amines. |

| BrettPhos | 2-(Dicyclohexylphosphino)3,6-dimethoxy-2′,4′,6′-triisopropyl-1,1′-biphenyl | Useful for a wide variety of amines, including primary and secondary amines.[4] |

Choice of Base and Solvent

The base is required to deprotonate the amine, forming the active nucleophile. The choice of base can significantly impact the reaction outcome.

-

Strong Bases (e.g., NaOt-Bu, LiHMDS): These are highly effective and often lead to faster reaction rates. However, they may not be compatible with substrates bearing base-sensitive functional groups.[4]

-

Weaker Bases (e.g., K₃PO₄, Cs₂CO₃): These offer broader functional group tolerance and are a good starting point for substrates with sensitive moieties.[7]

The solvent should be anhydrous and capable of solubilizing the reactants and catalyst system. Toluene, dioxane, and THF are commonly used solvents for Buchwald-Hartwig aminations.

Experimental Protocols

The following protocols provide a general framework for the Buchwald-Hartwig amination of 1-Bromo-4-tosylbenzene. Optimization of the specific ligand, base, solvent, temperature, and reaction time may be necessary for different amine coupling partners.

General Procedure for the Amination of 1-Bromo-4-tosylbenzene

Materials:

-

1-Bromo-4-tosylbenzene

-

Amine (primary or secondary)

-

Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃, or a pre-catalyst)

-

Phosphine ligand (e.g., XPhos, SPhos)

-

Base (e.g., NaOt-Bu, K₃PO₄)

-

Anhydrous solvent (e.g., toluene, dioxane)

-

Schlenk tube or other suitable reaction vessel

-

Inert atmosphere (e.g., argon or nitrogen)

Reaction Setup:

-

To an oven-dried Schlenk tube under an inert atmosphere, add 1-Bromo-4-tosylbenzene (1.0 equiv), the palladium catalyst (typically 1-5 mol%), and the phosphine ligand (typically 1.2-2.0 equiv relative to palladium).

-

Add the base (typically 1.4-2.0 equiv).

-

Add the anhydrous solvent.

-

Finally, add the amine (typically 1.1-1.5 equiv).

-

Seal the Schlenk tube and heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C).

Reaction Monitoring and Work-up:

-

Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

Purification:

-

The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).

Representative Protocol: Coupling of 1-Bromo-4-tosylbenzene with Morpholine

This protocol is a representative example and should be optimized for specific applications.

| Parameter | Condition | Rationale |

| Palladium Pre-catalyst | XPhos Pd G3 (2 mol%) | A robust and highly active pre-catalyst suitable for electron-deficient aryl bromides. |

| Ligand | XPhos (included in pre-catalyst) | A bulky, electron-rich ligand that promotes both oxidative addition and reductive elimination.[5] |

| Base | NaOt-Bu (1.4 equiv) | A strong base that effectively deprotonates secondary amines, driving the reaction to completion. |

| Solvent | Toluene (anhydrous) | A common, non-polar solvent for Buchwald-Hartwig reactions. |

| Temperature | 100 °C | A typical temperature to ensure a reasonable reaction rate. |

| Reaction Time | 12-24 hours | Monitoring is crucial to determine the optimal reaction time. |

Step-by-Step Procedure:

-

In a glovebox or under a stream of argon, add 1-Bromo-4-tosylbenzene (e.g., 1.0 mmol, 313 mg), XPhos Pd G3 (0.02 mmol, 16.9 mg), and sodium tert-butoxide (1.4 mmol, 134 mg) to an oven-dried Schlenk tube equipped with a magnetic stir bar.

-

Add anhydrous toluene (5 mL).

-

Add morpholine (1.2 mmol, 105 µL).

-

Seal the Schlenk tube and place it in a preheated oil bath at 100 °C.

-